molecular formula C28H15ClN2O3S B332366 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE

2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B332366
M. Wt: 494.9 g/mol
InChI Key: ITDPMLAOHLCNIB-UHFFFAOYSA-N
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Description

2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring, a thienyl group, and an anthracenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Anthracenyl Moiety: The anthracenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the quinolinecarboxamide with the anthracenyl and thienyl groups under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and anthracenyl moieties.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the quinoline and thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with quinoline and anthracene moieties have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, this compound might find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the anthracenyl group might participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE
  • This compound
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of a thienyl group, an anthracenyl moiety, and a quinoline ring in a single molecule provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C28H15ClN2O3S

Molecular Weight

494.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(9,10-dioxoanthracen-1-yl)quinoline-4-carboxamide

InChI

InChI=1S/C28H15ClN2O3S/c29-24-13-12-23(35-24)22-14-19(15-6-3-4-10-20(15)30-22)28(34)31-21-11-5-9-18-25(21)27(33)17-8-2-1-7-16(17)26(18)32/h1-14H,(H,31,34)

InChI Key

ITDPMLAOHLCNIB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl

Origin of Product

United States

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